N-(5-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
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Overview
Description
“N-(5-chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine” is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine” typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 4,6-dimethyl-2-aminopyrimidine.
Formation of Intermediate: The aniline derivative reacts with a suitable guanidine derivative under controlled conditions to form an intermediate.
Final Product: The intermediate undergoes further reaction, often involving heating and the use of catalysts, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “N-(5-chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea
- N-(5-chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea
- N-(5-chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamate
Uniqueness
“N-(5-chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine” is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted phenyl ring and a dimethylpyrimidinyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c1-8-4-5-11(15)7-12(8)19-13(16)20-14-17-9(2)6-10(3)18-14/h4-7H,1-3H3,(H3,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNBWUNBRDJNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=NC2=NC(=CC(=N2)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C(=N\C2=NC(=CC(=N2)C)C)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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